molecular formula C17H15B B3057364 2'-Bromospiro[cyclopentane-1,9'-fluorene] CAS No. 797056-47-4

2'-Bromospiro[cyclopentane-1,9'-fluorene]

Cat. No.: B3057364
CAS No.: 797056-47-4
M. Wt: 299.2 g/mol
InChI Key: SDBGYZUAZCSSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Bromospiro[cyclopentane-1,9’-fluorene] is a chemical compound with the molecular formula C17H15Br. It is characterized by a spiro linkage between a cyclopentane ring and a fluorene moiety, with a bromine atom attached to the fluorene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromospiro[cyclopentane-1,9’-fluorene] typically involves the bromination of spiro[cyclopentane-1,9’-fluorene]. One common method includes the reaction of spiro[cyclopentane-1,9’-fluorene] with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for 2’-Bromospiro[cyclopentane-1,9’-fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2’-Bromospiro[cyclopentane-1,9’-fluorene] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper Cyanide: Used in substitution reactions to replace the bromine atom with a cyano group.

    Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products

Scientific Research Applications

2’-Bromospiro[cyclopentane-1,9’-fluorene] has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Biology: Used in studies to understand the interactions of spiro compounds with biological systems.

Mechanism of Action

The mechanism of action of 2’-Bromospiro[cyclopentane-1,9’-fluorene] depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The spiro linkage provides a rigid framework that can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,9’-fluorene]: The parent compound without the bromine atom.

    Spiro[cyclopentane-1,9’-fluorene]-2’-carbonitrile: A derivative formed by substitution of the bromine atom with a cyano group.

    Other Spiro Compounds: Various spiro compounds with different substituents on the fluorene ring.

Uniqueness

2’-Bromospiro[cyclopentane-1,9’-fluorene] is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization. The spiro linkage also imparts distinct structural and electronic properties that can be exploited in various applications.

Properties

IUPAC Name

2'-bromospiro[cyclopentane-1,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br/c18-12-7-8-14-13-5-1-2-6-15(13)17(16(14)11-12)9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBGYZUAZCSSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C4=C2C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631043
Record name 2'-Bromospiro[cyclopentane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797056-47-4
Record name 2'-Bromospiro[cyclopentane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Bromospiro[cyclopentane-1,9'-fluorene]
Reactant of Route 2
Reactant of Route 2
2'-Bromospiro[cyclopentane-1,9'-fluorene]
Reactant of Route 3
Reactant of Route 3
2'-Bromospiro[cyclopentane-1,9'-fluorene]
Reactant of Route 4
2'-Bromospiro[cyclopentane-1,9'-fluorene]
Reactant of Route 5
2'-Bromospiro[cyclopentane-1,9'-fluorene]
Reactant of Route 6
2'-Bromospiro[cyclopentane-1,9'-fluorene]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.